molecular formula C23H18ClF2N3O3S B12073847 Vemurafenib-d7 CAS No. 1365986-73-7

Vemurafenib-d7

Numéro de catalogue: B12073847
Numéro CAS: 1365986-73-7
Poids moléculaire: 497.0 g/mol
Clé InChI: GPXBXXGIAQBQNI-TXFBWYMTSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Vemurafenib-d7 is a deuterium-labeled derivative of Vemurafenib, a first-in-class, selective inhibitor of the B-RAF kinase. Vemurafenib is primarily used in the treatment of late-stage melanoma, particularly in patients with the BRAF V600E mutation. The deuterium labeling in this compound is used to study the pharmacokinetics and metabolic pathways of Vemurafenib, providing insights into its behavior in biological systems .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Vemurafenib-d7 involves the incorporation of deuterium atoms into the Vemurafenib molecule. This can be achieved through various methods, including:

    Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source, such as deuterium oxide (D2O) or deuterated solvents.

    Deuterated Reagents: Using deuterated reagents in the synthesis process can introduce deuterium atoms at specific positions in the molecule.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

    Selection of Deuterated Precursors: Choosing appropriate deuterated starting materials.

    Optimization of Reaction Conditions: Adjusting temperature, pressure, and solvent conditions to maximize deuterium incorporation.

    Purification: Using chromatographic techniques to purify the final product and ensure the desired deuterium labeling.

Analyse Des Réactions Chimiques

Types of Reactions

Vemurafenib-d7, like its non-deuterated counterpart, can undergo various chemical reactions, including:

    Oxidation: Involving the addition of oxygen or removal of hydrogen.

    Reduction: Involving the addition of hydrogen or removal of oxygen.

    Substitution: Involving the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Applications De Recherche Scientifique

Vemurafenib-d7 is widely used in scientific research due to its labeled nature, which allows for detailed studies of its pharmacokinetics and metabolism. Key applications include:

    Pharmacokinetic Studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) of Vemurafenib.

    Metabolic Pathway Analysis: Identifying metabolic intermediates and pathways.

    Drug Interaction Studies: Investigating potential interactions with other drugs.

    Biological Research: Studying the effects of Vemurafenib on cellular processes, such as autophagy and apoptosis.

Mécanisme D'action

Vemurafenib-d7 exerts its effects by selectively inhibiting the B-RAF kinase, particularly the BRAF V600E mutant. This inhibition disrupts the MAPK/ERK signaling pathway, which is crucial for cell proliferation and survival. By blocking this pathway, Vemurafenib induces cell cycle arrest and apoptosis in melanoma cells .

Comparaison Avec Des Composés Similaires

Similar Compounds

    Dabrafenib: Another B-RAF inhibitor used in the treatment of melanoma.

    Trametinib: A MEK inhibitor often used in combination with B-RAF inhibitors.

    Sorafenib: A multi-kinase inhibitor with activity against B-RAF, among other targets.

Uniqueness of Vemurafenib-d7

This compound is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic and metabolic studies. This labeling allows researchers to track the compound more accurately in biological systems, leading to a better understanding of its behavior and interactions.

Propriétés

Numéro CAS

1365986-73-7

Formule moléculaire

C23H18ClF2N3O3S

Poids moléculaire

497.0 g/mol

Nom IUPAC

N-[3-[5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl]-2,4-difluorophenyl]-1,1,2,2,3,3,3-heptadeuteriopropane-1-sulfonamide

InChI

InChI=1S/C23H18ClF2N3O3S/c1-2-9-33(31,32)29-19-8-7-18(25)20(21(19)26)22(30)17-12-28-23-16(17)10-14(11-27-23)13-3-5-15(24)6-4-13/h3-8,10-12,29H,2,9H2,1H3,(H,27,28)/i1D3,2D2,9D2

Clé InChI

GPXBXXGIAQBQNI-TXFBWYMTSA-N

SMILES isomérique

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])S(=O)(=O)NC1=C(C(=C(C=C1)F)C(=O)C2=CNC3=C2C=C(C=N3)C4=CC=C(C=C4)Cl)F

SMILES canonique

CCCS(=O)(=O)NC1=C(C(=C(C=C1)F)C(=O)C2=CNC3=C2C=C(C=N3)C4=CC=C(C=C4)Cl)F

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.